molecular formula C8H2Cl3FN2 B571908 2,3,6-Trichloro-7-fluoroquinoxaline CAS No. 1217303-10-0

2,3,6-Trichloro-7-fluoroquinoxaline

Cat. No. B571908
M. Wt: 251.466
InChI Key: NDYATAUOZJAIEF-UHFFFAOYSA-N
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Description

2,3,6-Trichloro-7-fluoroquinoxaline is a chemical compound with the molecular formula C8H2Cl3FN2 . It is a light-red to brown solid with a molecular weight of 251.472 Da .


Molecular Structure Analysis

The molecular structure of 2,3,6-Trichloro-7-fluoroquinoxaline consists of a quinoxaline core, which is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring .


Physical And Chemical Properties Analysis

2,3,6-Trichloro-7-fluoroquinoxaline has a molecular weight of 251.5 g/mol . It is a light-red to brown solid .

Scientific Research Applications

  • Synthesis of New Quinoxaline Derivatives : A study by Maichrowski et al. (2013) demonstrated the synthesis of over 30 new quinoxaline derivatives from 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide. These derivatives showed potential antimalarial activity [Maichrowski et al., 2013].

  • Development of Synthetic Routes : Baek and Harris (2005) developed an improved synthetic route for phenylquinoxaline monomers, crucial in the synthesis of polyphenylquinoxaline (PPQ) monomers [Baek & Harris, 2005].

  • Photoinduced C-F Bond Cleavage : Fasani et al. (1999) investigated the photochemistry of fluorinated 7-amino-4-quinolone-3-carboxylic acids, commonly used as antibacterials, observing heterolytic defluorination and generation of aryl cations in solution [Fasani et al., 1999].

  • Pharmacology in Veterinary Medicine : Martinez et al. (2006) reviewed the use of fluoroquinolones, synthetic antimicrobial agents containing a fluorine molecule at the 6-position of the basic quinolone nucleus, in veterinary medicine [Martinez et al., 2006].

  • Synthesis and Antibacterial Activity of N-Piperazinyl Quinolone Derivatives : A study by Mirzaei and Foroumadi (2000) focused on the synthesis of new N-piperazinyl quinolone derivatives with 5-chloro-2-theinyl group and evaluated their in vitro antibacterial activity [Mirzaei & Foroumadi, 2000].

  • Nucleophilic Substitution Reactions : Zhang et al. (2006) prepared a small library of 6-aminoquinoxalines by nucleophilic substitution of 6-fluoroquinoxaline, finding some compounds to be potent inhibitors of JNK Stimulatory Phosphatase-1 (JSP-1) [Zhang et al., 2006].

  • UHPLC Determination of Besifloxacin Enantiomers : Ramisetti et al. (2017) studied UHPLC separation of R- and S-enantiomers of Besifloxacin hydrochloride, a fluoroquinolone, on a Chiralpak IE-3 column [Ramisetti et al., 2017].

  • Direct Determination in Pharmaceuticals and Blood Serum : Samanidou et al. (2003) developed a method for the quantitative determination of fluoroquinolone antimicrobial agents, including norfloxacin and ciprofloxacin, in pharmaceuticals and blood serum [Samanidou et al., 2003].

  • Fluoroquinolones in Structures and Mechanisms of Action : Wolfson and Hooper (1985) reviewed the structures, mechanisms of action and resistance, and spectra of activity of fluoroquinolones in vitro [Wolfson & Hooper, 1985].

  • Synthesis and Properties of Star-Branched Phenylquinoxaline Oligomers : Ooi et al. (2000) aimed to prepare phenylquinoxaline oligomers that could be thermally crosslinked to solvent-resistant resins [Ooi et al., 2000].

Future Directions

Quinoxaline derivatives, such as 2,3,6-Trichloro-7-fluoroquinoxaline, have shown promising biological properties, including antiviral, anticancer, and antileishmanial activities . This suggests a bright future in medicinal chemistry for these compounds, with potential applications in antitubercular and anticancer therapies .

properties

IUPAC Name

2,3,6-trichloro-7-fluoroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl3FN2/c9-3-1-5-6(2-4(3)12)14-8(11)7(10)13-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYATAUOZJAIEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)Cl)N=C(C(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl3FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80709064
Record name 2,3,6-Trichloro-7-fluoroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80709064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6-Trichloro-7-fluoroquinoxaline

CAS RN

1217303-10-0
Record name 2,3,6-Trichloro-7-fluoroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80709064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
PM Zhang, YW Li, J Zhou, LL Gan… - Journal of …, 2018 - Wiley Online Library
An efficient one‐pot reaction has been developed for the synthesis of 2,3‐dichloroquinoxaline derivatives 3a–n. The reaction was performed in two steps via a silica gel catalyzed …
Number of citations: 9 onlinelibrary.wiley.com

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